molecular formula C10H13NO B8643549 3-(Cyclopropylmethoxy)aniline

3-(Cyclopropylmethoxy)aniline

Cat. No.: B8643549
M. Wt: 163.22 g/mol
InChI Key: BUXURAOEFDKRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethoxy)aniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(cyclopropylmethoxy)aniline

InChI

InChI=1S/C10H13NO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7,11H2

InChI Key

BUXURAOEFDKRGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-aminophenol (300 mg, 2.70 mmol), cyclopropylmethanol (793 mg, 11.0 mmol) and triphenylphosphine (2.90 g, 11.0 mmol) in THF (6 mL) was added dropwise diethylazodicarboxylate (1.90 g, 11.0 mmol) over a 30 min period. The mixture was stirred at room temperature for 3 h. The solvent was evaporated and the residue was diluted with water, acidified with aqueous 2N HCl and extracted with ether. The aqueous phase was basified with aqueous 2N NaOH and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated. The resulting crude product was purified by silica gel column chromatograph (petroleum ether/EtOAc 15:1) to afford 3-(cyclopropylmethoxy)benzenamine as a brown oil (260 mg, 58%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
793 mg
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
1.9 g
Type
reactant
Reaction Step Two

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